molecular formula C12H13NO2 B058490 Ethyl 3-(4-cyanophenyl)propanoate CAS No. 116460-89-0

Ethyl 3-(4-cyanophenyl)propanoate

Cat. No.: B058490
CAS No.: 116460-89-0
M. Wt: 203.24 g/mol
InChI Key: HMUZQCWYRBYXOT-UHFFFAOYSA-N
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Description

Ethyl 3-(4-cyanophenyl)propanoate is a high-purity chemical intermediate of significant interest in medicinal chemistry and materials science. Its structure incorporates both an ester moiety and a para-cyanophenyl group, making it a versatile building block for the synthesis of more complex molecules. In pharmaceutical research, this compound serves as a critical precursor in the development of small molecule inhibitors, particularly those targeting enzymes and receptors. The electron-withdrawing nitrile group can enhance binding affinity and metabolic stability in lead compounds. Furthermore, the ester function provides a handle for further synthetic manipulation, such as hydrolysis to the corresponding acid or reduction to the alcohol, enabling structure-activity relationship (SAR) studies. Beyond pharmaceuticals, it finds application in the synthesis of organic materials, including liquid crystals and polymers, where the cyanophenyl group contributes to anisotropic molecular properties and mesogenic behavior. This product is provided with comprehensive analytical data (including NMR and HPLC) to ensure batch-to-batch consistency and support rigorous experimental design. It is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(4-cyanophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUZQCWYRBYXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465768
Record name ethyl 3-(4-cyanophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116460-89-0
Record name ethyl 3-(4-cyanophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 3 4 Cyanophenyl Propanoate and Its Analogues

Catalytic Strategies in the Synthesis of Ethyl 3-(4-cyanophenyl)propanoate

The formation of the crucial carbon-carbon bond in this compound is often achieved through cross-coupling reactions. Palladium and nickel-based catalytic systems have proven to be particularly effective.

Heck Reaction-Based Syntheses

The Mizoroki-Heck reaction, a palladium-catalyzed C-C coupling between aryl or vinyl halides and activated alkenes, is a cornerstone in the synthesis of substituted alkenes and their derivatives. organic-chemistry.orgyoutube.com This reaction's high efficiency, mild conditions, and functional group tolerance make it an attractive method for industrial applications. mdpi.com

The synthesis of this compound via the Heck reaction typically involves the coupling of an aryl halide, such as 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile, with ethyl acrylate (B77674). mdpi.comresearchgate.net The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)2) or palladium chloride (PdCl2). wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.govlibretexts.org

A variety of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh3), are commonly employed to stabilize the palladium catalyst and influence the reaction's efficiency. wikipedia.org The choice of base, which is necessary to neutralize the hydrogen halide formed during the reaction, is also crucial, with common options including triethylamine (B128534) (Et3N) and potassium carbonate (K2CO3). wikipedia.org

Table 1: Heck Reaction for this compound Synthesis

Aryl Halide Alkene Catalyst Ligand Base Solvent Yield
4-Iodobenzonitrile Ethyl acrylate Pd(OAc)2 PPh3 Et3N Acetonitrile High
4-Bromobenzonitrile Ethyl acrylate Pd/C None NaOAc N,N-Dimethylformamide Good
4-Chlorobenzonitrile Ethyl acrylate Palladacycle NHC K2CO3 Dioxane Moderate to High

Note: This table presents a generalized summary of typical reaction components and expected outcomes. Actual yields can vary significantly based on specific reaction conditions.

A significant challenge in large-scale Heck reactions is the cost and recovery of the palladium catalyst. youtube.com To address this, research has focused on developing highly active catalysts that can be used at low loadings and on methods for catalyst recycling. mdpi.com

Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer the advantage of easy separation and recovery. rug.nl However, they often exhibit lower activity compared to their homogeneous counterparts. rug.nl Another approach involves the immobilization of homogeneous catalysts on solid supports. mdpi.com For instance, palladium complexes have been immobilized in ionic liquids on silica (B1680970) gel, allowing the reaction to proceed in water and the catalyst to be reused. wikipedia.org

Recent advancements have also explored the use of N-heterocyclic carbene (NHC) ligands, which can form highly stable and active palladium complexes, leading to improved catalyst longevity and efficiency. organic-chemistry.orgresearchgate.net Pincer-type palladium complexes are also noted for their exceptional stability. mdpi.com Additionally, methods for precipitating the ligandless catalyst on carriers like silica at the end of the reaction have been developed, with the catalyst's activity being restorable for subsequent runs. rug.nl

Nickel-Mediated Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and more economical alternative to palladium-catalyzed methods for forming C-C bonds. tcichemicals.com

The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a versatile method for C-C bond formation. wikipedia.orgorganic-chemistry.org For the synthesis of analogues of this compound, this can involve the coupling of an organozinc reagent with an appropriate alkyl or aryl halide.

Organozinc reagents can be prepared from the corresponding organic halides. wikipedia.org For instance, an alkylzinc reagent can be formed from an alkyl bromide using iodine in dimethylacetamide. wikipedia.org These reagents are valued for their high functional group tolerance, allowing for the presence of sensitive groups like nitriles and esters. sigmaaldrich.com The coupling can be used to form sp3-sp2, sp2-sp2, and sp3-sp3 carbon-carbon bonds. wikipedia.orgorganic-chemistry.org

The efficiency and selectivity of nickel-catalyzed cross-coupling reactions are highly dependent on the ligand system and any promoters used. nih.govnih.gov A variety of nickel catalysts, in both Ni(0) and Ni(II) oxidation states, such as Ni(PPh3)4 and Ni(acac)2, can be employed. wikipedia.org

Ligands play a crucial role in stabilizing the nickel catalyst and facilitating the key steps of the catalytic cycle. Phosphine ligands, such as triphenylphosphine, and bipyridyl-type ligands are commonly used. researchgate.net The development of new ligands, including N-heterocyclic carbenes (NHCs), has led to catalysts with improved activity, enabling the coupling of less reactive aryl chlorides. organic-chemistry.org In some cases, directing groups on the substrate can be used to facilitate the reaction. nih.gov The choice of promoters, such as zinc metal in reductive cross-coupling reactions, can also be critical for achieving high yields. researchgate.net

Table 2: Components in Nickel-Mediated Cross-Coupling Reactions

Nickel Catalyst Ligand Type Substrate 1 (Organozinc) Substrate 2 (Halide) Promoter/Additive
Ni(acac)2 Triphenylphosphine Arylzinc bromide Vinyl triflate None
Ni(COD)2 Pybox Alkylzinc bromide α-Bromo amide None
NiCl2(dppp) N-Heterocyclic Carbene Arylzinc chloride Aryl chloride None

Note: This table illustrates common combinations of components used in nickel-catalyzed cross-coupling reactions and is not exhaustive.

Other Transition Metal-Catalyzed Approaches

While specific examples of photocatalytic thioetherification for the direct synthesis of this compound are not extensively detailed in the provided search results, the general principles of this methodology can be applied to its synthesis.

Photocatalytic Thioetherification Reactions

Photocatalytic thioetherification represents a modern and powerful strategy for the formation of carbon-sulfur bonds. This method typically involves the use of a photocatalyst that, upon light absorption, can facilitate the reaction between a thiol and a suitable organic substrate. For the synthesis of an analogue of this compound where a thioether linkage is desired, a hypothetical reaction could involve the photocatalytic addition of a thiol to an activated alkene precursor.

For instance, the synthesis of an analogue like Ethyl 3-(4-cyanophenyl)-3-(arylthio)propanoate could be envisioned. This would likely proceed via the reaction of ethyl (E)-3-(4-cyanophenyl)acrylate with an aryl thiol in the presence of a suitable photocatalyst and a light source. The reaction mechanism would involve the generation of a thiyl radical from the thiol, which then adds to the double bond of the acrylate derivative. Subsequent steps would lead to the final thioether product.

Non-Catalytic and Stoichiometric Synthetic Routes

Beyond catalytic methods, several non-catalytic and stoichiometric approaches are well-established for the synthesis of this compound and its derivatives.

Condensation Reactions, including Knoevenagel Derivatives

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. scielo.org.mx It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base. aston.ac.uk For the synthesis of precursors to this compound, the Knoevenagel condensation of 4-cyanobenzaldehyde (B52832) with a malonic ester derivative is a key step.

A variety of catalysts have been explored to improve the efficiency and environmental friendliness of the Knoevenagel condensation. These include ionic liquids like diisopropylethylammonium acetate (DIPEAc) scielo.org.mx and N-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) which can act as promoters for catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net The use of such catalysts can lead to high yields and shorter reaction times. scielo.org.mx For example, the condensation of various aryl aldehydes with ethyl cyanoacetate (B8463686) has been shown to produce the corresponding adducts in excellent yields (92-99%). researchgate.net

Furthermore, heterogeneous catalysts such as poly(4-vinylpyridine) (P4VP) supported on Al2O3-SiO2 have been shown to be highly effective, achieving yields of up to 98% in the reaction of benzaldehyde (B42025) with ethyl cyanoacetate in water, a green solvent. dntb.gov.ua The development of nanocatalysts and solvent-free reaction conditions further enhances the green credentials of this synthetic route. researchgate.netdntb.gov.ua

A plausible reaction pathway for a Knoevenagel-type synthesis is outlined below:

Reactant 1Reactant 2Catalyst/PromoterSolventProductYield
4-cyanobenzaldehydeEthyl cyanoacetateDIPEAc-Ethyl 2-cyano-3-(4-cyanophenyl)acrylateHigh
BenzaldehydeEthyl cyanoacetateP4VP/Al2O3-SiO2WaterEthyl 2-cyano-3-phenylacrylate98% dntb.gov.ua
Aryl aldehydesEthyl cyanoacetateDABCO/[HyEtPy]Cl-Arylidene cyanoacetates83-99% researchgate.net

Hydroamination Strategies (e.g., Michael Addition Pathways)

Hydroamination, particularly through Michael addition pathways, provides a direct route to introduce an amino group into the structure, leading to analogues of this compound. For instance, the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate has been reported. researchgate.net This often involves the addition of an amine to an α,β-unsaturated ester.

A related synthetic strategy involves the reaction of [(4-cyanophenyl)amino]acetic acid with ethyl 3-[3-amino-4-(methylamino) benzoylamino]propanoate. google.com This process, while more complex, highlights the utility of amino acid derivatives in building up the final molecule.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. patsnap.com The focus is on developing more sustainable processes by using less hazardous materials, reducing energy consumption, and minimizing waste. patsnap.compatsnap.com

Development of Sustainable Reaction Conditions

A key aspect of green chemistry is the development of sustainable reaction conditions. This includes the use of environmentally benign solvents, such as water or ionic liquids, and the development of highly efficient and recyclable catalysts. patsnap.compatsnap.compatsnap.com

In the context of Knoevenagel condensations relevant to the synthesis of this compound precursors, the use of water as a solvent has been successfully demonstrated. dntb.gov.ua The application of ionic liquids as both catalysts and reaction media offers advantages such as ease of recycling and reduced use of volatile organic compounds. aston.ac.uk Furthermore, enzymatic processes, such as the use of halohydrin dehalogenase for the synthesis of related cyanohydrin esters, showcase the potential of biocatalysis in developing greener synthetic routes. google.com The use of such enzymes can lead to high enantioselectivity and reduce the reliance on traditional chemical reagents. google.com

The table below summarizes some green approaches applicable to the synthesis of this compound and its analogues:

Green Chemistry ApproachExampleBenefit
Use of Green SolventsKnoevenagel condensation in water dntb.gov.uaReduced environmental impact, improved safety.
Use of Ionic LiquidsDIPEAc as a catalyst for Knoevenagel condensation scielo.org.mxRecyclable, low volatility, high efficiency.
BiocatalysisEnzymatic synthesis of (R)-4-cyano-3-hydroxy ethyl butyrate (B1204436) google.comHigh selectivity, mild reaction conditions.

Atom Economy and Environmental Impact Factor (E-factor) Considerations

The principles of green chemistry are increasingly integral to the development of synthetic methodologies in the pharmaceutical and chemical industries. For the synthesis of this compound and its analogues, two key metrics for evaluating the environmental performance of a chemical process are Atom Economy and the Environmental Impact Factor (E-factor). horizoneducational.comquora.com These metrics provide a quantitative assessment of how efficiently raw materials are converted into the desired product and the amount of waste generated, respectively.

Atom Economy

Introduced by Barry Trost, atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants in the stoichiometric equation, expressed as a percentage. ck12.org

Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

An ideal or "100% atom economical" reaction incorporates all atoms from the reactants into the final product, generating no byproducts. quora.com Addition reactions, such as catalytic hydrogenation, are prime examples of processes with high atom economy. quora.comck12.org

Environmental Impact Factor (E-factor)

Developed by Roger Sheldon, the E-factor provides a more practical measure of a process's environmental footprint by quantifying the actual amount of waste produced. It is defined as the ratio of the mass of total waste generated to the mass of the desired product. horizoneducational.com

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

The waste includes not only byproducts from the reaction but also solvent losses, unreacted starting materials, and process aids like catalysts and filter media. horizoneducational.comnist.gov A lower E-factor signifies less waste and a more environmentally benign process. The ideal E-factor is 0. horizoneducational.com The pharmaceutical industry typically has very high E-factors, often ranging from 25 to over 100, due to complex, multi-step syntheses. chembam.com

Case Study: Green Chemistry Metrics for an Analogue's Synthesis

While specific research detailing the atom economy and E-factor for the synthesis of this compound is not extensively available in public literature, an analysis of a closely related analogue, Ethyl 3-(4-amino-2-fluorophenyl)propanoate , can serve as an illustrative example. The synthesis involves the catalytic hydrogenation of Ethyl(2E)-3-(4-amino-2-fluorophenyl)acrylate .

The reaction is as follows: Ethyl(2E)-3-(4-amino-2-fluorophenyl)acrylate + H₂ → (in Ethanol (B145695), with Pd/C catalyst) → Ethyl 3-(4-amino-2-fluorophenyl)propanoate

Atom Economy Calculation

For this addition reaction, the atom economy is calculated based on the reactants that are incorporated into the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
Ethyl(2E)-3-(4-amino-2-fluorophenyl)acrylateC₁₁H₁₂FNO₂209.22Reactant
HydrogenH₂2.016Reactant
Total Reactants 211.236
Ethyl 3-(4-amino-2-fluorophenyl)propanoateC₁₁H₁₄FNO₂211.233Product

Calculation: Atom Economy = (211.233 / 211.236) x 100 ≈ 99.99%

This demonstrates the high theoretical efficiency of hydrogenation, as virtually all atoms of the reactants are incorporated into the desired product.

E-factor Calculation

The E-factor calculation considers all materials used in the process, based on a reported experimental procedure.

MaterialAmount UsedBasis for Waste CalculationMass of Waste (g)
Ethyl(2E)-3-(4-amino-2-fluorophenyl)acrylate12.4 g21% unreacted (based on 79% yield)2.60
Ethanol (Solvent)120 mLConsidered waste as it's not part of the product94.68
10% Palladium-Carbon (Catalyst)4.0 gConsidered waste after reaction4.00
Total Waste 101.28
Product Yield 9.89 g

Calculation: E-factor = 101.28 g / 9.89 g ≈ 10.24

Chemical Transformations and Mechanistic Investigations of Ethyl 3 4 Cyanophenyl Propanoate

Reactivity of the Ester Functional Group

The ester group is a primary site for nucleophilic acyl substitution reactions.

Hydrolytic Cleavage Mechanisms (Acidic and Basic)

The hydrolysis of the ester in ethyl 3-(4-cyanophenyl)propanoate involves the cleavage of the ester linkage by water, a reaction that can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is typically heated with an excess of water containing a strong acid catalyst, such as dilute hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org The reaction is reversible and leads to an equilibrium between the ester, water, carboxylic acid, and alcohol. chemguide.co.uklibretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.org The subsequent steps involve proton transfer and elimination of ethanol (B145695) to yield 3-(4-cyanophenyl)propanoic acid. libretexts.org To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uk

Reaction Scheme: Acid-Catalyzed Hydrolysis

This compound + H₂O --(H⁺, Δ)--> 3-(4-Cyanophenyl)propanoic acid + Ethanol

Basic Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that is commonly used for ester cleavage. chemguide.co.ukmasterorganicchemistry.com The reaction involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.ukmasterorganicchemistry.com The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the ethoxide ion (⁻OEt) as the leaving group. masterorganicchemistry.com The products are an alcohol (ethanol) and the salt of the carboxylic acid, in this case, sodium 3-(4-cyanophenyl)propanoate. libretexts.orgmasterorganicchemistry.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. chemguide.co.ukopenstax.org

Reaction Scheme: Base-Catalyzed Hydrolysis

This compound + NaOH --(Δ)--> Sodium 3-(4-cyanophenyl)propanoate + Ethanol

Sodium 3-(4-cyanophenyl)propanoate + HCl (aq) --> 3-(4-cyanophenyl)propanoic acid + NaCl

Hydrolysis Condition Catalyst/Reagent Products Reversibility
AcidicDilute H₂SO₄ or HCl3-(4-cyanophenyl)propanoic acid, EthanolReversible chemguide.co.uklibretexts.org
Basic (Saponification)NaOH or KOHSodium 3-(4-cyanophenyl)propanoate, EthanolIrreversible chemguide.co.ukmasterorganicchemistry.com

Transesterification Reactions and Derivatives

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid or a base. By reacting this compound with various alcohols (e.g., methanol, isopropanol), a range of different esters can be synthesized.

Another related transformation is the enzyme-catalyzed acylation. For instance, the enantioselective N-acylation of the related compound, ethyl 3-amino-3-(4-cyanophenyl)propanoate, has been achieved using Candida antarctica lipase (B570770) A (CAL-A) with butyl butanoate serving as the acyl donor. researchgate.net This type of biotransformation highlights the potential for creating chiral derivatives through reactions at or near the ester functionality.

Transformations Involving the Nitrile Moiety

The cyano group (C≡N) is a versatile functional group that can undergo hydrolysis and nucleophilic addition reactions. fiveable.mepressbooks.pub

Hydrolysis to Carboxamide and Carboxylic Acid Derivatives

The hydrolysis of the nitrile group proceeds in a stepwise manner, first yielding an amide and then a carboxylic acid. lumenlearning.combyjus.com The reaction conditions (acidic or basic) determine the final product. lumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis: Heating this compound with a strong aqueous acid (e.g., HCl) initially leads to the formation of the corresponding amide, 3-(4-carbamoylphenyl)propanoic acid ethyl ester. lumenlearning.comlibretexts.org The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by the nucleophilic attack of water. libretexts.orgchemistrysteps.com Tautomerization of the resulting intermediate yields the amide. chemistrysteps.com Upon further heating, the amide can be hydrolyzed to the dicarboxylic acid, 3-(4-carboxyphenyl)propanoic acid, and an ammonium (B1175870) salt. byjus.comlibretexts.org

Base-Catalyzed Hydrolysis: In the presence of a hot aqueous base like sodium hydroxide, the nitrile group is also hydrolyzed. openstax.orglibretexts.org The hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.org The initial product is the amide, which, under these conditions, is typically hydrolyzed further. openstax.orgcommonorganicchemistry.com The final products after acidification are the dicarboxylic acid and ammonia (B1221849). libretexts.org It can be challenging to stop the reaction at the amide stage under basic conditions, as the amide is also susceptible to hydrolysis. commonorganicchemistry.com

Reaction Reagents Intermediate Product Final Product (after workup)
Acidic Nitrile HydrolysisH₃O⁺, ΔEthyl 3-(4-carbamoylphenyl)propanoate3-(4-Carboxyphenyl)propanoic acid
Basic Nitrile Hydrolysis1. NaOH, H₂O, Δ; 2. H₃O⁺Ethyl 3-(4-carbamoylphenyl)propanoate3-(4-Carboxyphenyl)propanoic acid

Nucleophilic Additions to the Cyano Group

The polarized carbon-nitrogen triple bond allows for nucleophilic addition reactions, providing a route to ketones and amines. pressbooks.pub

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX), react with the nitrile group to form ketones after hydrolysis. libretexts.org The nucleophilic alkyl or aryl group from the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine anion salt. libretexts.org Aqueous workup then hydrolyzes this intermediate to a ketone. libretexts.org For example, reacting this compound with a Grignard reagent like methylmagnesium bromide would yield ethyl 3-(4-acetylphenyl)propanoate after hydrolysis. It is important to note that Grignard reagents can also react with the ester group, often leading to the addition of two equivalents of the reagent and formation of a tertiary alcohol. youtube.com Less reactive organometallic reagents, like Gilman reagents (organocuprates), might offer more selectivity for the nitrile group or could be used to form ketones from the ester group under specific conditions. youtube.comyoutube.com

Reduction to Amines: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org This reaction involves the nucleophilic addition of two hydride ions (H⁻) to the nitrile carbon. libretexts.org Subsequent aqueous workup protonates the nitrogen, yielding the primary amine. libretexts.org The reduction of this compound with LiAlH₄ would be expected to reduce both the nitrile and the ester group, yielding 4-(3-aminopropyl)benzyl alcohol. Using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) could potentially allow for the selective reduction of the nitrile to an aldehyde after hydrolysis, although DIBAL-H can also reduce esters. libretexts.org

Reactions at the Propanoate Backbone

The propanoate backbone of this compound contains α- and β-carbons relative to the ester carbonyl group, which can be sites for functionalization. The presence of the electron-withdrawing ester group makes the α-protons acidic and susceptible to deprotonation by a suitable base, which would form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides) in α-alkylation reactions.

Furthermore, the synthesis of related compounds such as ethyl 3-amino-3-(4-cyanophenyl)propanoate suggests that functional groups can be introduced at the β-position of the propanoate chain. researchgate.net Similarly, the existence of ethyl 3-(4-cyanophenyl)-3-oxopropanoate indicates that oxidation at the β-position is possible, leading to a β-keto ester. cymitquimica.com These types of compounds are valuable synthetic intermediates due to their wide range of reactivity, including condensation reactions. cymitquimica.com

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic routes.

The formation and cleavage of the ester bond are fundamental reactions for this compound.

Mechanism of Ester Formation (Fischer Esterification):

The formation of this compound from 3-(4-cyanophenyl)propanoic acid and ethanol proceeds via the Fischer esterification mechanism, which is acid-catalyzed and reversible. chemguide.co.uk

Protonation of the Carbonyl: The carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), activating the carbonyl carbon for nucleophilic attack. chemguide.co.uk

Nucleophilic Attack: A molecule of ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). chemguide.co.uk

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. chemguide.co.uk

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. chemguide.co.uk

Mechanism of Ester Cleavage (Hydrolysis):

Ester hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. youtube.comlibretexts.org The ester's carbonyl oxygen is protonated, followed by nucleophilic attack by water. After proton transfers and elimination of ethanol, the carboxylic acid is formed. libretexts.org The reaction is reversible and requires an excess of water to be driven to completion. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process. chemguide.co.uk A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion (⁻OCH₂CH₃). The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. libretexts.org An acidification workup step is required to obtain the final carboxylic acid. chemguide.co.uk

Selectivity is a key consideration in the synthesis and transformation of molecules with multiple functional groups like this compound.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. For example, in the reduction of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate using sodium borohydride, the keto group is selectively reduced over the ester and cyano groups, demonstrating high chemoselectivity. rsc.org

Regioselectivity:

Stereoselectivity:

Stereoselectivity is particularly relevant when introducing a new chiral center. The enzymatic N-acylation of (±)-Ethyl 3-amino-3-(4-cyanophenyl)propanoate provides an excellent example of stereoselectivity. researchgate.netresearchgate.net Using the enzyme Candida antarctica lipase A (CAL-A), one enantiomer is selectively acylated over the other, allowing for the separation of the (R) and (S) enantiomers. researchgate.net The efficiency and selectivity of this resolution were found to be dependent on the solvent and acyl donor used.

The table below summarizes the results of the enzymatic resolution under various conditions. researchgate.net

EntryAcyl DonorSolventConversion (%)Enantiomeric Excess (ee %) of EsterEnantiomeric Excess (ee %) of AmideEnantiomeric Ratio (E)
12,2,2-Trifluoroethyl butanoatei-Pr₂O47849350
22,2,2-Trifluoroethyl butanoateEt₂O49909045
32,2,2-Trifluoroethyl butanoateMeCN49757720
42,2,2-Trifluoroethyl butanoateTHF21802612
5Ethyl butanoateEthyl butanoate4822≈1
6Butyl butanoateButyl butanoate395993110

This enzymatic approach highlights a sophisticated method for achieving high stereoselectivity in the synthesis of chiral derivatives starting from a racemic mixture related to this compound. researchgate.net

Advanced Spectroscopic and Structural Characterization of Ethyl 3 4 Cyanophenyl Propanoate

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure. The IR and Raman spectra of Ethyl 3-(4-cyanophenyl)propanoate would display characteristic absorption or scattering bands for its key functional groups.

The presence of the ester, nitrile, and para-substituted aromatic ring is confirmed by several key bands in the IR and Raman spectra.

Nitrile (C≡N) Stretch : A sharp and intense absorption band is expected in the region of 2220-2240 cm⁻¹. This peak is highly characteristic of the nitrile functional group. Its intensity is due to the large change in dipole moment during the stretching vibration.

Ester Carbonyl (C=O) Stretch : A strong, sharp absorption band around 1735 cm⁻¹ is definitive for the carbonyl group of the saturated ester.

Aromatic Ring Vibrations : The presence of the benzene (B151609) ring is indicated by C=C stretching vibrations in the 1610-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions. Aromatic C-H stretching will also be observed above 3000 cm⁻¹.

Para-Substitution Pattern : The 1,4-disubstitution pattern on the benzene ring gives rise to a characteristic strong C-H out-of-plane bending vibration in the 860-790 cm⁻¹ range. The absence of bands associated with other substitution patterns (ortho, meta) would further confirm the para structure.

C-O Stretches : The C-O single bond stretches of the ester group typically appear as two bands in the 1300-1000 cm⁻¹ region.

Table 3: Principal Vibrational Bands for this compound

Functional GroupVibrationPredicted Frequency (cm⁻¹)Intensity
NitrileC≡N stretch2220 - 2240Strong, Sharp
Ester CarbonylC=O stretch~1735Strong
AromaticC=C stretch1610 - 1580, 1500-1400Medium to Weak
AromaticC-H out-of-plane bend (para)860 - 790Strong
EsterC-O stretch1300 - 1000Strong
AliphaticC-H stretch2850 - 3000Medium

Environmental Effects on Vibrational Frequencies

The vibrational frequencies of functional groups within a molecule, such as the nitrile (C≡N) and carbonyl (C=O) groups in this compound, are sensitive to their local chemical environment. Factors like solvent polarity, hydrogen bonding, and temperature can induce shifts in their characteristic infrared (IR) absorption bands.

The nitrile stretching vibration (ν(C≡N)) in aromatic nitriles is particularly sensitive to its surroundings. nih.govacs.org Studies on related aromatic nitriles, such as benzonitrile (B105546) and its derivatives, have shown that the C≡N stretching frequency is influenced by the solvent's polarity. nih.govacs.orgsigmaaldrich.com Generally, increasing solvent polarity causes a shift in the vibrational frequency. For nitriles, this solvatochromism can often be described by the vibrational Stark effect, where the solvent's reaction field interacts with the molecule's dipole moment. nih.govacs.orgsigmaaldrich.com However, in protic solvents capable of hydrogen bonding, pronounced blue-shifts (shifts to higher frequency) are often observed, which cannot be explained by the Stark effect alone and involve more specific quantum chemical interactions. nih.govacs.org For this compound, the aromatic nitrile peak, typically found between 2240 and 2220 cm⁻¹, would be expected to show sensitivity to the solvent environment due to these effects. spectroscopyonline.com

Similarly, the carbonyl (C=O) stretch of the ethyl ester group is also subject to solvent effects. The position of this strong absorption band, typically in the range of 1735-1750 cm⁻¹ for saturated esters, can shift depending on the polarity of the solvent. More polar solvents tend to lower the frequency of the C=O stretch. While specific experimental studies on the environmental effects on the vibrational frequencies of this compound are not detailed in the available literature, the principles established for aromatic nitriles and ethyl esters provide a strong basis for predicting its behavior. nih.govspectroscopyonline.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

The electronic structure of this compound, featuring a substituted benzene ring, gives rise to characteristic absorptions in the ultraviolet (UV) region of the electromagnetic spectrum. These absorptions are due to π→π* electronic transitions within the aromatic system. The UV spectrum of benzene itself shows three main absorption bands around 184 nm, 204 nm, and 256 nm. spcmc.ac.in

When substituents are added to the benzene ring, these bands can shift in wavelength (bathochromic or hypsochromic shifts) and change in intensity (hyperchromic or hypochromic effects). spcmc.ac.inup.ac.za For this compound, the molecule has two substituents on the benzene ring in a para configuration: the cyano (-CN) group, which is electron-withdrawing, and the propanoate (-CH₂CH₂COOEt) group, which is a weakly deactivating alkyl-type substituent. The interaction of these substituents with the benzene π-system influences the energy of the electronic transitions.

The UV-Vis spectrum is expected to show a primary absorption band (E-band) and a secondary, less intense band (B-band) shifted to longer wavelengths compared to unsubstituted benzene. up.ac.za The precise positions of these bands depend on the solvent used for the analysis.

Table 1: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λmax (nm) Chromophore
Primary Band (E-band) ~230 - 250 Substituted Benzene Ring
Secondary Band (B-band) ~270 - 290 Substituted Benzene Ring

Note: These are estimated values based on data for similarly substituted benzene derivatives. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated monoisotopic mass of this compound (C₁₂H₁₃NO₂) is 203.09463 Da. HRMS analysis would be expected to show a molecular ion peak [M]⁺ at an m/z value that corresponds precisely to this calculated mass.

Electron impact (EI) ionization typically causes the molecule to fragment in predictable ways. For this compound, key fragmentation pathways would involve the ester group and the propanoate side chain. libretexts.org Common fragmentation patterns for ethyl esters include the loss of the ethoxy radical (•OCH₂CH₃) and McLafferty rearrangement. libretexts.orgacs.orgdocbrown.info

Table 2: Predicted HRMS Fragmentation Data for this compound

m/z (Da) Formula Fragment Identity Fragmentation Pathway
203.0946 [C₁₂H₁₃NO₂]⁺ Molecular Ion [M]⁺ Ionization of parent molecule
158.0813 [C₁₀H₈NO]⁺ [M - OCH₂CH₃]⁺ Loss of ethoxy radical
130.0657 [C₉H₈N]⁺ [M - CH₂COOEt]⁺ Cleavage of the bond alpha to the ring
102.0497 [C₇H₄N]⁺ [C₆H₄CN]⁺ Cyanophenyl cation
45.0340 [C₂H₅O]⁺ [OCH₂CH₃]⁺ Ethoxy cation
29.0391 [C₂H₅]⁺ [CH₂CH₃]⁺ Ethyl cation

Note: These are predicted fragments based on common fragmentation rules for esters and aromatic compounds.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to obtain more detailed structural information. In an MS/MS experiment, a specific ion (the parent or precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (daughter or product ions) are analyzed. researchgate.net

For this compound, the molecular ion [M]⁺ at m/z 203.1 would be selected as the parent ion. Subsequent fragmentation would likely yield the daughter ions listed in the HRMS table above. For example, the fragmentation of the m/z 158 ion could be studied to confirm its structure. This technique is invaluable for distinguishing between isomers and elucidating complex fragmentation pathways. nih.gov

Table 3: Illustrative Tandem MS (MS/MS) Experiment for this compound

Parent Ion (m/z) Collision Energy Predicted Daughter Ions (m/z) Inferred Neutral Loss
203.1 Variable 158.1, 130.1, 102.0 •C₂H₅O, •CH₂COOC₂H₅, C₇H₇O₂•

Note: The selection of daughter ions and their relative intensities would depend on the collision energy applied.

X-ray Crystallography for Solid-State Structure Determination

While no published crystal structure for this compound is available in the searched literature, X-ray crystallography would provide definitive information about its three-dimensional arrangement in the solid state, including bond lengths, bond angles, and torsion angles.

The conformation of this compound is determined by the rotation around several single bonds. The cyanophenyl group itself is expected to be largely planar. The key flexible regions are the C-C and C-O single bonds of the ethyl propanoate side chain.

Note: C(ar) refers to an aromatic carbon, Cα and Cβ are the carbons of the propanoate chain, and C(O) is the carbonyl carbon.

Intermolecular Interactions and Crystal Packing

The molecular structure of this compound, with its combination of a polar cyano group, an ester functional group, and an aromatic ring, suggests the presence of several key intermolecular interactions. These include dipole-dipole interactions, hydrogen bonding, and π-π stacking interactions.

Key Intermolecular Interactions:

Dipole-Dipole Interactions: The prominent cyano (C≡N) and ester (C=O) groups introduce significant dipole moments in the molecule. The nitrogen atom in the cyano group and the oxygen atoms in the ester group are electronegative, leading to partial negative charges, while the adjacent carbon atoms carry partial positive charges. These dipoles are expected to align in the crystal lattice to maximize attractive electrostatic interactions, contributing significantly to the cohesion of the crystal structure.

Hydrogen Bonding: While the molecule does not possess strong hydrogen bond donors like hydroxyl or amine groups, weak C-H···N and C-H···O hydrogen bonds are anticipated to play a crucial role in the crystal packing. The hydrogen atoms of the ethyl group and the methylene (B1212753) groups of the propanoate chain can act as weak donors, forming interactions with the nitrogen atom of the cyano group and the carbonyl oxygen of the ester group on neighboring molecules.

Studies on similar structures, such as 4'-Cyanophenyl-4-n-pentylbenzoate, have revealed that molecules with cyanophenyl groups often adopt stretched conformations and pack in an approximate parallel imbricated manner. capes.gov.br This suggests that the molecules of this compound may also align in layers or sheets, with the aromatic cores and the aliphatic chains segregated to some extent.

Crystal Packing Analysis:

The interplay of these interactions dictates the unit cell parameters and the symmetry of the crystal, which are typically determined through single-crystal X-ray diffraction studies. Although specific experimental data is not available for the title compound, a hypothetical set of crystallographic parameters based on similar molecules is presented in the table below for illustrative purposes.

Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
α (°)90
β (°)105
γ (°)90
Volume (ų)1170
Z4

Table 1: Hypothetical crystallographic parameters for this compound, extrapolated from structurally related compounds.

Computational and Theoretical Studies on Ethyl 3 4 Cyanophenyl Propanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of Ethyl 3-(4-cyanophenyl)propanoate. These computational methods map the electron density of the molecule to predict its chemical behavior.

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the cyanophenyl ring, indicating this region is prone to electrophilic attack. Conversely, the LUMO is distributed across the propanoate ester group, suggesting its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap implies higher reactivity.

From these orbital energies, several global reactivity descriptors can be calculated. These descriptors quantify different aspects of the molecule's reactivity.

DescriptorValue (Hypothetical)Significance
Ionization Potential (IP) 8.5 eVEnergy required to remove an electron.
Electron Affinity (EA) 1.2 eVEnergy released upon gaining an electron.
Electronegativity (χ) 4.85 eVThe power to attract electrons.
Chemical Hardness (η) 3.65 eVResistance to change in electron distribution.
Chemical Softness (S) 0.27 eV⁻¹The reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω) 3.23 eVA measure of the electrophilic character.

These values suggest that this compound has a moderate reactivity profile, with a significant electrophilic character.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl propanoate side chain allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational landscape of a molecule. For this compound, the PES is typically scanned by systematically rotating the dihedral angles of the rotatable bonds in the ethyl propanoate chain. There are four such rotatable bonds in this molecule. chemscene.com

The resulting PES plot maps the relative energy of the molecule for each conformation. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. The global minimum represents the most stable and thus most populated conformation of the molecule under equilibrium conditions.

For this compound, the most stable conformer is predicted to have the ethyl group oriented away from the phenyl ring to minimize steric hindrance. The energy differences between the various conformers are typically in the range of a few kcal/mol.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can then be validated against experimental data. For this compound, the most relevant spectroscopic techniques are Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical IR spectra can be calculated using frequency analysis at the DFT level of theory. These calculations predict the vibrational frequencies and intensities of the molecule's functional groups. Key predicted vibrational frequencies for this compound include:

Functional GroupPredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
C≡N (Nitrile) ~2230 cm⁻¹~2225 cm⁻¹ researchgate.net
C=O (Ester) ~1735 cm⁻¹Not Available
C-O (Ester) ~1200 cm⁻¹Not Available
Aromatic C-H ~3050 cm⁻¹Not Available

The predicted nitrile stretch is in good agreement with experimental data for similar molecules, validating the computational model. researchgate.net

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical ¹H and ¹³C NMR spectra that can aid in the interpretation of experimental results.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time. patsnap.com An MD simulation of this compound would model the motion of its atoms and the interactions between neighboring molecules in a simulated environment, such as a solvent or a crystal lattice.

These simulations provide insights into the intermolecular forces that govern the condensed-phase behavior of the compound. For this compound, the primary intermolecular interactions are:

Dipole-dipole interactions: Arising from the polar nitrile and ester groups.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Van der Waals forces: General attractive forces between molecules.

By analyzing the simulation trajectories, properties like the radial distribution function can be calculated. This function describes how the density of surrounding molecules varies as a function of distance from a reference molecule, providing a detailed picture of the local molecular environment. The binding energies between molecules can also be estimated from these simulations, offering a quantitative measure of the strength of the intermolecular interactions.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Molecules

The utility of ethyl 3-(4-cyanophenyl)propanoate as a building block stems from the distinct reactivity of its two primary functional groups. The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid, 3-(4-cyanophenyl)propionic acid, or participate in transesterification reactions. sigmaaldrich.com It can also be reduced or be involved in condensation reactions with various nucleophiles. The nitrile group is also versatile; it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings.

This dual functionality makes it a strategic starting point for synthesizing molecules with greater complexity. For instance, it is a known component in the synthesis of a complex benzimidazole (B57391) derivative, Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, highlighting its role in constructing elaborate molecular frameworks. pharmaffiliates.combldpharm.com The presence of both an electron-withdrawing nitrile and an ester group on a flexible propyl-linked phenyl ring allows for its incorporation into a variety of target molecules.

Interactive Data Table: Properties of Related Compounds

CompoundMolecular FormulaMolecular WeightFormMelting Point (°C)
3-(4-Cyanophenyl)propionic acidC10H9NO2175.18Solid138-143
Ethyl 3-phenylpropionateC11H14O2178.23Liquid-

Utilization in Polymer Chemistry

While specific research on the polymerization of this compound is not extensively documented in publicly available literature, the functionalities present in the molecule are relevant to polymer synthesis. The cyanophenyl group, in particular, is of interest in materials science for its influence on the thermal and electronic properties of polymers.

There is limited direct information available specifically detailing the radical copolymerization of this compound with styrene. However, monomers containing cyanophenyl groups are known to be used in copolymerization reactions to modify the properties of the resulting polymers, such as polystyrene. The incorporation of a polar nitrile group can enhance properties like thermal stability and solvent resistance.

The synthesis of functional polyacrylates often involves monomers bearing specific functional groups. While direct studies on using this compound for this purpose are not prominent, its derivatives could potentially serve as monomers. For instance, the conversion of the ethyl propanoate group to an acrylate (B77674) or methacrylate (B99206) functionality would render it suitable for polymerization, leading to polyacrylates with pendant cyanophenylpropyl groups. These groups could then be further modified, offering a route to functional polymers with tailored properties.

Precursor in the Synthesis of Diverse Heterocyclic Systems

The combination of nitrile and ester functionalities in this compound makes it a plausible precursor for the synthesis of various heterocyclic compounds. The nitrile group is a common starting point for constructing nitrogen-containing rings.

Although specific examples starting directly from this compound are not readily found, the general synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of a β-ketoester or a related 1,3-dicarbonyl compound with a 5-aminopyrazole. The propanoate moiety in this compound could potentially be modified to create a suitable 1,3-dicarbonyl precursor, which could then react to form the pyrimidine (B1678525) ring fused to a pyrazole.

The synthesis of pyrrolidinone scaffolds can be achieved through various routes, including the reductive cyclization of γ-nitro esters or the cyclization of γ-amino acids. The propanoate structure of this compound contains a three-carbon chain, which is shorter than the typical four-carbon chain required for the direct formation of a five-membered pyrrolidinone ring via intramolecular cyclization of an amino ester derived from it. However, it could be used as a starting material in multi-step synthetic pathways where the carbon chain is extended prior to cyclization.

Medicinal Chemistry and Pharmaceutical Relevance of Ethyl 3 4 Cyanophenyl Propanoate Derivatives

Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Ethyl 3-(4-cyanophenyl)propanoate and its derivatives are significant compounds in medicinal chemistry, primarily serving as key building blocks in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Their structural features, including the cyano and ester functional groups, make them versatile precursors for a variety of complex molecules.

Key Intermediate for Dabigatran (B194492) Etexilate Synthesis

One of the most critical applications of a derivative of this compound is in the synthesis of Dabigatran Etexilate. newdrugapprovals.org Dabigatran etexilate is the prodrug of dabigatran, a potent, direct thrombin inhibitor used as an anticoagulant. newdrugapprovals.orgnih.gov The synthesis of dabigatran etexilate involves several steps where a key intermediate, ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, is formed. newdrugapprovals.orgderpharmachemica.comnih.gov

This intermediate is synthesized through the condensation of ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate with N-(4-cyanophenyl)glycine. newdrugapprovals.orgresearchgate.net This reaction is often carried out in the presence of a coupling agent like N,N'-carbonyldiimidazole (CDI) in a solvent such as tetrahydrofuran (B95107) or dichloromethane. newdrugapprovals.orgderpharmachemica.com The resulting ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is then converted through a series of reactions, including amidine formation from the nitrile group, to yield dabigatran. newdrugapprovals.orgderpharmachemica.com The final step involves esterification to produce the etexilate prodrug, which is often formulated as the mesylate salt. newdrugapprovals.orgderpharmachemica.com

The following table summarizes a typical synthesis process for a key intermediate of Dabigatran Etexilate:

ReactantsReagentsProductYield
Ethyl-3-((3-amino-4-(methylamino)benzoyl)(pyridine-2-yl)amino)propanoate, 2-(4-cyanophenyl amino) acetic acid1,1-carbonylimidiazole, Dichloromethane, Oxalic acid dihydrateEthyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate oxalate80.5% derpharmachemica.com

Synthesis of Related Thrombin Inhibitor Precursors

The core structure of ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate serves as a scaffold for creating precursors to other related direct thrombin inhibitors. nih.govnih.gov The cyano group is a key functional handle that can be transformed into an amidine moiety, a common feature in many direct thrombin inhibitors that interacts with the active site of the thrombin enzyme. newdrugapprovals.org The general synthetic strategy allows for modifications at various positions of the molecule, enabling the exploration of structure-activity relationships and the development of new anticoagulants with potentially improved pharmacological profiles. researchgate.net

Exploration of Biological Activities for Novel Analogues

Potential Antimicrobial and Antifungal Agent Development

While the primary focus has been on anticoagulant activity, derivatives of this compound are also being explored for other biological applications. The development of novel antimicrobial and antifungal agents is a significant area of research. For instance, studies have shown that certain esters, including propanoates, can exhibit antimicrobial properties by disrupting the cell membranes of microorganisms. patsnap.com

Research into related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has demonstrated structure-dependent antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria and fungi. mdpi.com These findings suggest that novel analogues of this compound could be designed and synthesized to target microbial infections. The general antimicrobial activity of various ester compounds provides a basis for this exploration. patsnap.comresearchgate.net For example, ethyl lauroyl arginate, an amino acid derivative, has shown broad-spectrum antimicrobial activity. researchgate.net

Design of Transporter Imaging Agents

The structural backbone of this compound derivatives makes them suitable candidates for the design of molecular imaging agents. The ability to incorporate various functional groups allows for the development of probes that can target specific biological transporters. While direct research on this compound for this purpose is not extensively documented, the principles of medicinal chemistry suggest its potential. The core structure can be modified to enhance binding affinity and specificity to transporters of interest, and radiolabeling could enable their use in non-invasive imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

Integration into Peptide and Amino Acid Derivative Chemistry

The chemical structure of this compound and its derivatives lends itself to integration into peptide and amino acid chemistry. The propanoate moiety is a derivative of the amino acid β-alanine. This allows for its incorporation into peptide chains or for its use as a scaffold to build more complex amino acid derivatives. pharmaffiliates.compharmaffiliates.com

For example, various derivatives have been synthesized where the core structure is linked to other amino acid or peptide fragments. pharmaffiliates.compharmaffiliates.com These modifications can influence the compound's biological activity, pharmacokinetic properties, and potential therapeutic applications. The versatility of the cyanophenylpropanoate scaffold allows for the creation of diverse libraries of compounds for screening in various biological assays. evitachem.compharmaffiliates.com

Strategies for Derivatization and Analog Development of Ethyl 3 4 Cyanophenyl Propanoate

The molecular framework of ethyl 3-(4-cyanophenyl)propanoate serves as a versatile scaffold for chemical modifications. Its structure, featuring an ester group, an aromatic phenyl ring with a nitrile substituent, and a flexible three-carbon alkyl chain, presents multiple sites for derivatization. These modifications are pursued to modulate the compound's physicochemical properties and to explore its potential in the development of new chemical entities. Strategies for developing analogs are focused on systematic alterations at the ester group, the phenyl ring, and the alkyl chain.

Catalytic Systems and Their Development in Ethyl 3 4 Cyanophenyl Propanoate Chemistry

Enzyme-Mediated Biocatalysis (e.g., Lipase-Catalyzed Resolutions)

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild, environmentally benign conditions. For chiral molecules like the derivatives of ethyl 3-(4-cyanophenyl)propanoate, enzyme-catalyzed kinetic resolution is a particularly valuable strategy for obtaining enantiomerically pure compounds. This process typically involves the use of hydrolases, especially lipases, which can selectively catalyze the hydrolysis or transesterification of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. almacgroup.comjocpr.com

Lipases from various microbial sources are widely employed due to their commercial availability, broad substrate specificity, and lack of need for expensive cofactors. almacgroup.com The most common approach for resolving racemic esters is enantioselective hydrolysis. In the context of a racemic mixture of ethyl 3-(aryl)propanoates, a lipase (B570770) can selectively hydrolyze one enantiomer (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, while the other ester enantiomer (e.g., the (R)-enantiomer) remains largely untouched. almacgroup.com This allows for the separation of the resulting acid and the unreacted ester, providing access to both enantiomers. almacgroup.com

Key enzymes in these resolutions include those from Candida rugosa (CRL), Pseudomonas cepacia (now Burkholderia cepacia, BCL), and Pseudomonas fluorescens (PFL). almacgroup.comresearchgate.net The enantioselectivity of these enzymes can be highly dependent on the reaction conditions, such as the solvent, temperature, and pH. For instance, the presence of organic co-solvents can significantly alter the enzyme's microenvironment and, consequently, its catalytic activity and enantioselectivity. mdpi.com Similarly, lowering the reaction temperature can sometimes enhance enantioselectivity, though it may come at the cost of a slower reaction rate. almacgroup.com

The table below summarizes representative findings from lipase-catalyzed kinetic resolutions of arylpropanoate esters, which serve as models for the resolution of this compound.

Table 1: Enzyme-Mediated Kinetic Resolution of Arylpropanoate Esters

Enzyme SourceSubstrate TypeReaction TypeKey FindingsReference(s)
Alcaligenes spp.Ethyl 3-phenylpropanoateHydrolysisYielded (S)-acid with 97% enantiomeric excess (ee) and unreacted (R)-ester with 98% ee. almacgroup.com
Pseudomonas fluorescensEthyl 3-phenylpropanoateHydrolysisAchieved 50% conversion after 64 hours, yielding the acid and ester with 98% and 99% ee, respectively. almacgroup.com
Candida rugosa (CRL)3-Chloro-1-arylpropyl acetatesHydrolysisUsed for the hydrolysis of enantiomerically enriched esters to produce the corresponding (R)-alcohols with 97-99% ee. researchgate.net
Pseudomonas cepaciaRacemic 1,2-diolsAcylationDemonstrated good conversions and enantioselectivities in tert-butyl methyl ether and could be reused multiple times. nih.gov
Candida rugosa (CRL)2-chloro-3,3,3-trifluoropropanoic acid ethyl esterHydrolysisAchieved 95% ee for the remaining ester at 60% conversion. researchgate.nettandfonline.com

Design and Optimization of Novel Homogeneous Catalysts

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is fundamental to many C-C bond-forming reactions essential for synthesizing the carbon skeleton of this compound. Key reactions include the Mizoroki-Heck reaction and asymmetric hydrogenation, which rely on the design and optimization of metal-ligand complexes. misuratau.edu.lyyoutube.com

The Mizoroki-Heck reaction provides a direct route to the unsaturated precursor, ethyl 3-(4-cyanophenyl)acrylate, by coupling an aryl halide (like 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile) with ethyl acrylate (B77674). researchgate.netnih.gov Palladium catalysts, typically Pd(OAc)₂ or PdCl₂, are almost universally used. misuratau.edu.ly The design of these catalytic systems focuses on the choice of ligand, base, and solvent to maximize yield and selectivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are common, and the reaction is typically performed in the presence of a base like triethylamine (B128534) (Et₃N) or sodium carbonate. misuratau.edu.lynih.gov Optimization involves screening these parameters to achieve high turnover numbers (TON) and turnover frequencies (TOF). misuratau.edu.ly

For the synthesis of the chiral, saturated final product, asymmetric hydrogenation of an unsaturated precursor like ethyl (Z)-3-cyano-3-(4-cyanophenyl)acrylate is a powerful strategy. This transformation often employs rhodium or ruthenium catalysts complexed with chiral phosphine ligands. semanticscholar.orgrsc.orgnih.gov The design of these ligands is critical for inducing high enantioselectivity. Recent advances have shown that ligands capable of forming hydrogen bonds with the substrate can significantly enhance performance, affording products with excellent enantiomeric excess (up to 99% ee) under mild conditions. semanticscholar.orgrsc.org

The table below outlines different homogeneous catalytic systems for reactions relevant to the synthesis of this compound and its precursors.

Table 2: Homogeneous Catalytic Systems for Synthesis

Reaction TypeCatalyst SystemSubstratesKey Optimization ParametersTypical OutcomeReference(s)
Mizoroki-HeckPd(OAc)₂ / PPh₃Aryl halide + Ethyl acrylateBase (e.g., Et₃N, Na₂CO₃), Solvent (e.g., NMP, DMA), TemperatureHigh yields of ethyl cinnamate (B1238496) derivatives. misuratau.edu.lynih.gov
Mizoroki-HeckPd₂(allyl)₂Cl₂Iodobenzene + Ethyl acrylateUse of ionic liquids in water to form catalytically active Pd nanoclusters.High yields (>90%) in aqueous media. researchgate.net
Asymmetric Hydrogenation[Rh(COD)₂]BF₄ / Chiral Phosphine Ligand with Thiourea Moietyβ-Cyanocinnamic estersLigand structure (H-bonding capability), H₂ pressure, solvent.Excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.org
Transfer Hydrogenation[RhCl(cod)]₂Cinnamic acidHydrogen source (Formic acid), Base (Triethylamine), Temperature (65 °C).High selectivity for C=C bond reduction over carboxyl group; 95% yield. chemmethod.com

Heterogeneous Catalysis and Supported Catalytic Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, including ease of separation, recyclability, and improved stability, making them highly suitable for industrial processes. rsc.orgresearchgate.net In the context of this compound chemistry, their primary role is in hydrogenation reactions.

One key application is the catalytic hydrogenation of the C=C double bond in an unsaturated precursor, such as ethyl 3-(4-cyanophenyl)acrylate, to yield the final saturated product. Supported palladium catalysts are the most common choice for this transformation. nih.gov These catalysts typically consist of palladium nanoparticles dispersed on a high-surface-area support material like activated carbon (Pd/C), alumina (B75360) (Pd/Al₂O₃), or more advanced materials like graphene or carbon-nitrogen composites. nih.govpatsnap.com The nature of the support can influence the dispersion and electronic properties of the palladium nanoparticles, thereby affecting catalytic activity. researchgate.net

Another potential application is in the synthesis of the cyanophenyl moiety itself. For example, a precursor like ethyl 3-(4-nitrophenyl)propanoate could be synthesized and then converted to an amino-substituted intermediate via the catalytic hydrogenation of the nitro group, a reaction for which supported palladium catalysts are highly effective. researchgate.netresearchgate.net The resulting amine can then be transformed into the target cyano group through a Sandmeyer reaction.

The development of these catalysts focuses on achieving high dispersion of the metal, optimizing the metal-support interaction, and ensuring catalyst stability over multiple cycles. researchgate.netrsc.org

Table 3: Heterogeneous Catalysts for Hydrogenation Reactions

CatalystSupport MaterialReaction TypeKey Features & FindingsReference(s)
Palladium (Pd)Activated Carbon (C)Hydrogenation of nitroarenes and alkenes.Standard, widely used industrial catalyst. Activity and stability can be influenced by support properties. researchgate.netmdpi.com
Palladium (Pd)Graphene Nanoplatelets (GNPs)Ethylene HydrogenationGNPs may provide an additional supply of hydrogen to Pd nanoparticles via intercalation, boosting activity at higher temperatures. nih.gov
Palladium (Pd)Carbon-Nitrogen CompositesPhenol HydrogenationSynergy between Pd nanoparticles and the C-N support accelerates hydrogenation.
Palladium (Pd)Sulfonated Polystyrene-Divinylbenzene ResinsHydrogenation of 4-NitrotolueneCatalyst deactivation influenced by H₂ concentration, temperature, and support nanomorphology. researchgate.net
Palladium (Pd)Carbon with -SO₃H groupsHydrogenolysisComposite catalyst (Pd/C-SO₃H) shows good performance and recyclability for depolymerization. rsc.org

Photocatalysis and Electroreduction in Organic Transformations

Driven by the principles of green chemistry, photocatalysis and electroreduction have emerged as advanced methods that use light or electricity, respectively, to enable challenging organic transformations under mild conditions. youtube.comnih.gov These techniques provide novel pathways for the synthesis and functionalization of molecules like this compound.

Photoredox catalysis utilizes a photocatalyst (often a ruthenium or iridium complex, or an organic dye) that, upon absorbing visible light, can initiate single-electron transfer (SET) processes with organic substrates. youtube.com This generates highly reactive radical intermediates that can participate in bond-forming reactions. For instance, a modern approach to forming the C-CN bond is through photoredox-mediated cyanation. While direct C(sp³)-H cyanation of the ester is challenging, related transformations like the deboronative cyanation of potassium alkyltrifluoroborates demonstrate the potential to install a cyano group onto an alkyl chain under very mild conditions, avoiding harsh traditional reagents. rsc.org

Electroreduction offers another powerful way to generate reactive intermediates. By applying an electrical potential, substrates can be reduced in a controlled manner. A significant application is electroreductive carboxylation, where carbon dioxide (CO₂), an abundant C1 feedstock, is used to install a carboxyl group. nih.govchemrxiv.orgrsc.org This could be applied to a precursor like 4-vinylbenzonitrile, where electroreductive coupling with an ethyl source could form the propanoate side chain. Recent developments have focused on using nickel complexes as electrocatalysts to achieve these transformations, even for challenging substrates like unactivated alkyl chlorides. chemrxiv.org These methods are attractive for their sustainability, as they can replace stoichiometric chemical reductants with electrons. nih.gov

Table 4: Photocatalytic and Electroreductive Transformations

MethodCatalytic SystemTransformationKey FeaturesReference(s)
Photoredox CatalysisRu(bpy)₃Cl₂ or similar photocatalystDeboronative CyanationConverts alkyltrifluoroborates to alkyl nitriles using a cyanide source under visible light. Tolerates various functional groups. rsc.org
Photoredox CatalysisOrganic Dyes (e.g., Eosin Y)α-C(sp³)-H FunctionalizationEnables functionalization of saturated heterocycles via a SET mechanism. nih.gov
ElectroreductionNickel-catalyzedCarboxylation with CO₂Converts unactivated alkyl halides to carboxylic acids using CO₂ as the C1 source. Avoids sacrificial metal anodes. nih.govchemrxiv.org
ElectroreductionUndivided cell, carbon electrodesDefluorinative CarboxylationCarboxylation of gem-difluorocyclopropanes with CO₂ under transition-metal-free conditions. rsc.org
ElectroreductionNickel NNN-Pincer ComplexCarboxylation of Alkyl ChloridesEfficiently converts unactivated alkyl chlorides to carboxylic acids using CO₂. chemrxiv.org

Environmental Considerations and Safety in Chemical Research

Research on Degradation Pathways and Environmental Fate

Understanding the environmental fate of a chemical compound involves studying its persistence, transformation, and transport in various environmental compartments. For Ethyl 3-(4-cyanophenyl)propanoate, the primary degradation pathways are expected to be driven by the reactivity of its ester and nitrile functional groups, as well as its aromatic ring.

Biodegradation: The nitrile group in aromatic compounds can be a target for microbial degradation. Studies on similar aromatic nitriles, such as benzonitrile (B105546), have shown that certain microorganisms can utilize these compounds as a source of carbon and nitrogen. For instance, a strain of the fungus Fusarium solani has been shown to degrade benzonitrile to benzoate (B1203000) and ammonia (B1221849) through the action of a nitrilase enzyme. nih.gov This suggests that a potential degradation pathway for this compound could involve the enzymatic hydrolysis of the nitrile group to a carboxylic acid.

Hydrolysis: The ester group is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This process can be catalyzed by acids or bases. numberanalytics.comchemguide.co.uklibretexts.org Under environmental conditions, this reaction is typically slow but can be a significant degradation pathway over time. chemguide.co.uk Acid-catalyzed hydrolysis of an ester is a reversible reaction, while alkaline hydrolysis is generally irreversible and leads to the formation of a carboxylate salt and an alcohol. chemguide.co.uklibretexts.org For this compound, hydrolysis would yield 3-(4-cyanophenyl)propanoic acid and ethanol (B145695).

Photodegradation: Aromatic compounds can also undergo photodegradation, where they are broken down by sunlight. nih.govacs.orgacs.orgresearchgate.net The rate and extent of photodegradation depend on various factors, including the presence of photosensitizers and the environmental matrix. For instance, studies on polycyclic aromatic hydrocarbons (PAHs) have shown that they can be degraded in water through photocatalysis, often using titanium dioxide (TiO2) as a catalyst. nih.govacs.org

Environmental Fate: The environmental fate of a chemical is also influenced by its physical and chemical properties, such as water solubility and potential for bioaccumulation. nih.govsemanticscholar.org While specific data for this compound is limited, the presence of both a polar nitrile group and a nonpolar aromatic ring suggests it may have moderate water solubility and a potential for sorption to organic matter in soil and sediment. The biological oxygen demand (BOD) for a related compound, benzonitrile, has been reported to be 60% over 18 days, indicating some level of biodegradability. noaa.gov

Potential Degradation Pathways of this compound

Degradation PathwayDescriptionPotential Products
Nitrile Hydrolysis Enzymatic or chemical hydrolysis of the cyano group.3-(4-carboxyphenyl)propanoic acid, ammonia
Ester Hydrolysis Acid or base-catalyzed cleavage of the ester linkage.3-(4-cyanophenyl)propanoic acid, ethanol
Photodegradation Breakdown of the molecule by sunlight.Various smaller organic compounds

Methodologies for Assessing Environmental Impact in Synthesis

The environmental impact of synthesizing a chemical like this compound can be evaluated using several established methodologies. These tools help to identify and quantify the environmental burdens associated with a chemical process, from raw material extraction to product formation.

Life Cycle Assessment (LCA): Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product or process throughout its entire life cycle. semanticscholar.orgresearchgate.netannualreviews.orgrsc.orgacs.org For a chemical synthesis, an LCA would consider the environmental burdens of the raw materials, the energy consumed in the process, the emissions to air, water, and soil, and the waste generated. semanticscholar.orgresearchgate.net The results of an LCA can help to identify hotspots in the production process where environmental performance can be improved. researchgate.net

Green Chemistry Metrics: Green chemistry principles provide a framework for designing chemical products and processes that are more environmentally benign. instituteofsustainabilitystudies.comcommonorganicchemistry.comresearchgate.net Several metrics have been developed to quantify the "greenness" of a chemical reaction or process. rsc.orgsyrris.comrsc.org These metrics help chemists to assess the efficiency and environmental impact of their synthetic routes.

Key green chemistry metrics include:

Process Mass Intensity (PMI): This metric is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. rsc.orgrsc.org A lower PMI indicates a more efficient and less wasteful process. rsc.org The pharmaceutical industry has adopted PMI as a key metric for evaluating the sustainability of manufacturing processes. rsc.org

E-Factor (Environmental Factor): The E-factor is the ratio of the mass of waste produced to the mass of the desired product. syrris.com It provides a direct measure of the amount of waste generated by a process.

Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the final product. instituteofsustainabilitystudies.com A higher atom economy signifies a more efficient reaction with less waste.

Green Chemistry Metrics for Synthesis Evaluation

MetricFormulaIdeal ValueDescription
Process Mass Intensity (PMI) Total Mass In / Mass of Product1A holistic measure of process efficiency, including all inputs. rsc.org
E-Factor Total Waste / Mass of Product0Directly quantifies the amount of waste generated. syrris.com
Atom Economy (MW of Product / Σ MW of Reactants) x 100%100%Measures the efficiency of atom incorporation from reactants to product. instituteofsustainabilitystudies.com

By applying these methodologies, chemists and chemical engineers can design synthetic routes to compounds like this compound that are not only efficient but also have a reduced environmental footprint.

Occupational Safety Research in Laboratory and Industrial Settings

The safe handling of chemicals is paramount in both laboratory and industrial environments. Research in occupational safety focuses on identifying potential hazards, assessing risks, and implementing effective control measures to protect workers.

Laboratory Safety: In a laboratory setting, handling compounds like this compound requires adherence to standard safety protocols for working with organic chemicals. nih.gov This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. nih.gov Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling powdered or volatile substances. duke.edu

Given the presence of a nitrile group, it is prudent to consider the potential hazards associated with this functional group. Benzonitrile, a related compound, is known to be irritating to the eyes, skin, and respiratory tract, and can be absorbed through the skin. ilo.org In case of fire, it can release toxic fumes, including hydrogen cyanide. ilo.org Therefore, appropriate precautions should be taken to avoid exposure and to have emergency procedures in place.

Industrial Safety and Control Banding: In an industrial setting, where larger quantities of chemicals are handled, more stringent safety measures are necessary. cdc.gov These include engineering controls such as closed systems and local exhaust ventilation to minimize worker exposure. cdc.gov

For new or specialty chemicals where detailed toxicological data may be limited, a concept known as Control Banding can be applied. cdc.govccohs.cacanada.casafetyandhealthmagazine.com Control banding is a qualitative risk assessment strategy that groups chemicals into "bands" based on their hazard characteristics and the potential for exposure. ccohs.cacanada.casafetyandhealthmagazine.com Based on the hazard band, a corresponding set of control measures is recommended. This approach allows for the safe handling of chemicals even in the absence of established occupational exposure limits (OELs). cdc.govccohs.ca

Occupational Safety Measures for Handling Aromatic Nitrile Compounds

Control MeasureLaboratory SettingIndustrial Setting
Engineering Controls Chemical fume hoodClosed systems, local exhaust ventilation, process enclosure ccohs.ca
Personal Protective Equipment (PPE) Safety goggles, lab coat, nitrile gloves nih.govilo.orgChemical-resistant suits, gloves, boots, respiratory protection basf.comvitol.com
Work Practices Avoid inhalation, ingestion, and skin contact. Wash hands thoroughly after handling. nih.govRegular monitoring of workplace air, implementation of emergency procedures.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials. acs.orgSegregated storage, adherence to fire safety codes.

By conducting thorough risk assessments and implementing appropriate safety controls, the risks associated with handling this compound in both research and industrial settings can be effectively managed.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 3-(4-cyanophenyl)propanoate to achieve higher yields and purity?

  • Methodological Answer :

  • Reaction Conditions : Adjust temperature (e.g., reflux vs. room temperature) and solvent choice (e.g., dimethylformamide or acetonitrile) to enhance reactant solubility and interaction .
  • Catalyst Use : Explore catalysts like palladium or acid/base systems to accelerate esterification or coupling steps.
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization using ethanol/water mixtures to isolate the compound .
  • Yield Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and optimize stoichiometric ratios.

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic proton environments and ester linkage integrity (e.g., δ ~4.1 ppm for ethyl group, δ ~7.5 ppm for cyanophenyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 204.1 (C₁₂H₁₃NO₂) .
  • Fourier-Transform Infrared (FT-IR) : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O) confirm functional groups .

Q. What are the key considerations in designing experiments to assess the stability of this compound in various solvents?

  • Methodological Answer :

  • Solvent Selection : Test polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents under varying temperatures and light exposure .
  • Degradation Monitoring : Use HPLC or GC-MS to quantify decomposition products (e.g., hydrolysis to 3-(4-cyanophenyl)propanoic acid) .
  • pH Stability : Evaluate compound integrity in acidic/basic conditions (e.g., 0.1M HCl or NaOH) to simulate reaction environments .

Advanced Research Questions

Q. How do researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

  • Methodological Answer :

  • 2D NMR Techniques : Use COSY, HSQC, or NOESY to resolve overlapping signals and assign stereochemistry .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm structural assignments .
  • Replication : Repeat syntheses under controlled conditions to rule out impurities or side reactions .

Q. What strategies are employed to study the reactivity of the cyanophenyl group in this compound under different reaction conditions?

  • Methodological Answer :

  • Functionalization Reactions : Perform nucleophilic additions (e.g., Grignard reagents) or hydrolysis (e.g., H₂O/H⁺ to amides/acids) to probe nitrile reactivity .
  • Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates under varying temperatures and solvent polarities .
  • Electron-Deficient Aromatic Systems : Compare reactivity with non-cyanophenyl analogs (e.g., 4-methoxyphenyl derivatives) to assess electronic effects .

Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Simulate binding interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger .
  • QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electronic parameters .
  • Validation : Corrogate computational predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Q. What experimental approaches are used to investigate the electronic effects of the 4-cyano substituent on the aromatic ring in this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : UV-Vis spectroscopy to study conjugation effects (e.g., λₘₐₓ shifts in π→π* transitions) .
  • Electrochemical Methods : Cyclic voltammetry to measure reduction potentials of the nitrile group .
  • Comparative Studies : Synthesize analogs (e.g., 4-methoxy or 4-nitro derivatives) and contrast their reactivity/spectral profiles .

Data Contradiction and Mechanistic Analysis

Q. How can researchers address discrepancies in reaction yields when scaling up the synthesis of this compound?

  • Methodological Answer :

  • Process Optimization : Transition from batch to flow chemistry for better heat/mass transfer control .
  • Side Reaction Identification : Use LC-MS or GC-MS to detect byproducts (e.g., dimerization or oxidation) .
  • Solvent Purity : Ensure solvents are degassed and anhydrous to prevent hydrolysis or side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.